molecular formula C15H22O2 B15179676 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione CAS No. 85392-43-4

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione

Cat. No.: B15179676
CAS No.: 85392-43-4
M. Wt: 234.33 g/mol
InChI Key: OKUGEEUWTIUDSY-UHFFFAOYSA-N
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Description

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione is an organic compound with a complex structure that includes a cyclopentene ring substituted with three methyl groups and a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione typically involves the aldol condensation of α-campholenaldehyde with 2-butanone . This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in various tissues . This interaction can lead to downstream signaling events that modulate cellular functions, such as apoptosis and growth factor production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85392-43-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione

InChI

InChI=1S/C15H22O2/c1-10-6-7-13(15(10,4)5)8-9-14(11(2)16)12(3)17/h6,9,13H,7-8H2,1-5H3

InChI Key

OKUGEEUWTIUDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C(=O)C)C(=O)C

Origin of Product

United States

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